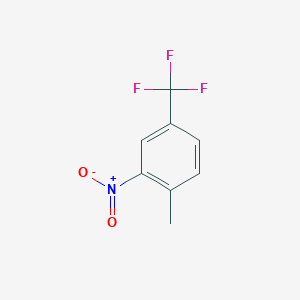

1-Methyl-2-nitro-4-(trifluoromethyl)benzene

Vue d'ensemble

Description

The compound 1-Methyl-2-nitro-4-(trifluoromethyl)benzene is a chemical of interest in various research studies due to its potential applications and unique properties. While the provided papers do not directly discuss this compound, they do provide insights into related chemical structures and reactions that can help us understand the compound .

Synthesis Analysis

Molecular Structure Analysis

The molecular structure of compounds is crucial for understanding their reactivity and physical properties. X-ray crystallography is a common technique used to determine the crystal structure of compounds, as seen in the studies of 2-trifluoromethyl-1-[(2'-1H-tetrazole-5-yl-biphenyl-4-yl) methyl]benzimidazole and 1,4-bis(1H-1,2,4-triazol-1-methyl)benzene . These structures help in understanding the spatial arrangement of functional groups and their potential interactions.

Chemical Reactions Analysis

The reactivity of nitro- and trifluoromethyl-substituted benzenes is a subject of interest. For instance, the transformation of dinitrobenzenes into indoles using the Batcho–Leimgruber synthetic protocol is an example of the chemical reactivity of such compounds . Additionally, the DNA binding studies of nitrobenzene derivatives indicate potential biological interactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds are influenced by their molecular structure. For example, the study of ionic liquids and benzene mixtures using spectroscopic techniques provides insights into the miscibility and interactions between different chemical species . The crystal structure and packing can also influence the physical properties, as seen in the different packing motifs of isomeric nitrobenzotrifluorides . Quantum mechanical calculations and spectroscopic investigations can further elucidate the vibrational frequencies, molecular electrostatic potential, and non-linear optical properties of related compounds .

Applications De Recherche Scientifique

Degradation and Stability Studies

Research into 1-Methyl-2-nitro-4-(trifluoromethyl)benzene (hereafter referred to by its functional groups for clarity) has highlighted its relevance in degradation and stability studies, particularly when examining the stability of certain compounds under various conditions. For example, in the study of nitisinone (NTBC), a compound initially developed as a herbicide and later used in medical treatments, researchers utilized liquid chromatography coupled with mass spectrometry (LC-MS/MS) to investigate NTBC's stability. They discovered that the stability of NTBC increases with the pH level of the solution. In environments mimicking gastric juice, two major stable degradation products were identified: 2-amino-4-(trifluoromethyl)benzoic acid (ATFA) and 2-nitro-4-(trifluoromethyl)benzoic acid (NTFA), shedding light on the compound's properties and potential medical application risks and benefits (Barchańska et al., 2019).

Synthesis and Chemical Reactions

The functional groups present in 1-Methyl-2-nitro-4-(trifluoromethyl)benzene make it a candidate for various chemical synthesis processes and reactions. For instance, the synthesis of 5,5′-Methylene-bis(benzotriazole), a compound used in metal passivators and light-sensitive materials, demonstrates the utility of related chemical structures in developing practical, environmentally benign methodologies for producing significant compounds. This research underlines the importance of such compounds in green chemistry and the synthesis of materials with potential applications in nanotechnology and polymer processing (Gu et al., 2009).

Corrosion Inhibition

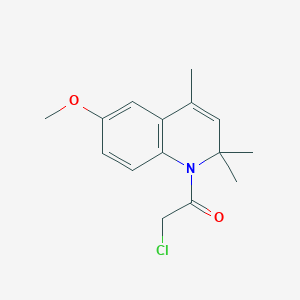

The study of quinoline derivatives, which share structural similarities with 1-Methyl-2-nitro-4-(trifluoromethyl)benzene, has shown significant effectiveness as anticorrosive materials. These compounds form stable chelating complexes with metal surfaces, illustrating the potential of related structures in corrosion prevention. This line of research contributes to the development of new, more efficient materials for protecting against metallic corrosion, highlighting the versatile applications of these chemical structures in industrial settings (Verma et al., 2020).

Green Chemistry and Methane Conversion

In the context of green chemistry, the catalytic methylation of aromatics using methane represents a novel approach to converting methane into more valuable hydrocarbons. Studies exploring the use of zeolite catalysts for the methylation of aromatic compounds, including benzene, to produce liquid fuels and chemicals highlight the environmental and economic benefits of such processes. This research underscores the role of similar compounds in advancing sustainable chemical practices and the efficient use of natural gas reserves (Adebajo, 2007).

Safety and Hazards

Propriétés

IUPAC Name |

1-methyl-2-nitro-4-(trifluoromethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6F3NO2/c1-5-2-3-6(8(9,10)11)4-7(5)12(13)14/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFERJFHPHSUIHY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(F)(F)F)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6F3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10363017 | |

| Record name | 1-Methyl-2-nitro-4-(trifluoromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10363017 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

65754-26-9 | |

| Record name | 1-Methyl-2-nitro-4-(trifluoromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10363017 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

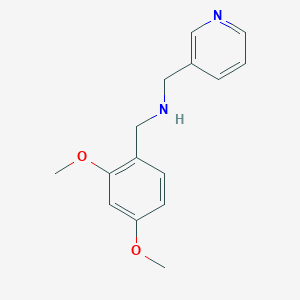

Synthesis routes and methods I

Procedure details

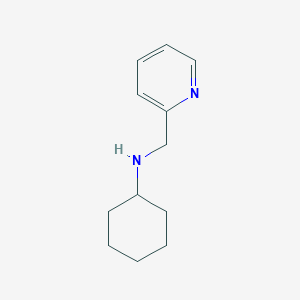

Synthesis routes and methods II

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 6-chloro-2-methylimidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B1300343.png)

![4-[2-(4-Nitrophenoxy)ethyl]morpholine](/img/structure/B1300344.png)

![4-[(3-Methylpyridin-2-yl)amino]-4-oxobutanoic acid](/img/structure/B1300351.png)

![furo[3,4-b]pyridin-5(7H)-one](/img/structure/B1300356.png)